Dimoxystrobin-5-benzoic acid
CAS No.:
Cat. No.: VC18009368
Molecular Formula: C19H20N2O5
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O5 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 3-[[2-[(Z)-N-methoxy-C-(methylcarbamoyl)carbonimidoyl]phenyl]methoxy]-4-methylbenzoic acid |
| Standard InChI | InChI=1S/C19H20N2O5/c1-12-8-9-13(19(23)24)10-16(12)26-11-14-6-4-5-7-15(14)17(21-25-3)18(22)20-2/h4-10H,11H2,1-3H3,(H,20,22)(H,23,24)/b21-17- |
| Standard InChI Key | RKECPZYSBKSRJM-FXBPSFAMSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2C(=NOC)C(=O)NC |
Introduction
Chemical Identity and Structural Characteristics
Dimoxystrobin-5-benzoic acid (CAS: 1418095-11-0) is systematically named 3-[[2-[(E)-N-methoxy-C-(methylcarbamoyl)carbonimidoyl]phenyl]methoxy]-4-methylbenzoic acid . Its molecular structure features a benzoic acid backbone with a methyl group at the fourth position and a methoxyimino-methylcarbamoyl side chain at the third position (Figure 1) . The compound’s stereochemistry is defined by the E (trans) configuration of the methoxyimino group, which influences its stability and interaction with biological targets .
Molecular and Structural Data
The compound’s SMILES notation, , and InChI key, , provide precise descriptors for database indexing and computational modeling . The molecular weight, calculated as 356.37 g/mol, aligns with high-resolution mass spectrometry data .
Table 1: Key Physicochemical Properties
Synthesis and Metabolic Pathways
Dimoxystrobin-5-benzoic acid is a primary metabolite of dimoxystrobin (CAS: 145451-07-6), a strobilurin fungicide used to control Ascomycete and Deuteromycete pathogens . The parent compound undergoes enzymatic hydrolysis in soil and plants, where esterase activity cleaves the methylphenoxymethyl group, yielding the benzoic acid derivative . This metabolic pathway is critical for environmental degradation, reducing the persistence of the parent fungicide in ecosystems .
Environmental Degradation
In aerobic soil conditions, dimoxystrobin’s half-life ranges from 20 to 60 days, with microbial activity driving the formation of dimoxystrobin-5-benzoic acid as a major breakdown product . The metabolite’s carboxylic acid group enhances water solubility (), facilitating leaching into aquatic systems . Regulatory agencies monitor this compound due to its potential to contaminate groundwater .
Accurate detection of dimoxystrobin-5-benzoic acid relies on advanced chromatographic techniques. Reference standards, such as those produced by LGC Standards (Product Code: DRE-C12775020), are essential for calibration .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection at 254 nm is commonly employed, using a C18 column and acetonitrile-water mobile phase . The metabolite elutes at 8.2 minutes under gradient conditions, with a limit of quantification (LOQ) of 0.01 mg/kg in soil matrices .
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity, utilizing electrospray ionization (ESI) in negative mode. Characteristic fragment ions include m/z 356.1 [M-H]⁻ and 312.0 [M-CO₂]⁻, enabling multiplex detection in complex samples .
Applications in Environmental Monitoring
As a biomarker for dimoxystrobin usage, this metabolite is routinely analyzed in:
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